molecular formula C24H20Cl2O2 B12665030 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene CAS No. 84100-88-9

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene

Katalognummer: B12665030
CAS-Nummer: 84100-88-9
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: XNCPIXSHYKUKIJ-FIFLTTCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene is an organic compound with the molecular formula C24H20Cl2O2 It is known for its unique structural properties, which include two vinyl groups attached to a benzene ring, each substituted with a 4-chloro-2-methoxyphenyl group

Vorbereitungsmethoden

The synthesis of 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with 1,4-dibromobenzene under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the aldehyde groups react with a phosphonium ylide to form the vinyl groups. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound .

Analyse Chemischer Reaktionen

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated structure allows it to participate in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in materials science or biological systems .

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene can be compared with other similar compounds, such as:

    1,4-Bis(2-(4-methoxyphenyl)vinyl)benzene: This compound lacks the chloro substituents, which can affect its electronic properties and reactivity.

    1,4-Bis(2-(4-chlorophenyl)vinyl)benzene: This compound lacks the methoxy groups, which can influence its solubility and interaction with other molecules.

    1,4-Bis(2-(4-bromophenyl)vinyl)benzene:

The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which confer distinct electronic and steric properties that can be advantageous in various applications .

Eigenschaften

CAS-Nummer

84100-88-9

Molekularformel

C24H20Cl2O2

Molekulargewicht

411.3 g/mol

IUPAC-Name

4-chloro-1-[(E)-2-[4-[(E)-2-(4-chloro-2-methoxyphenyl)ethenyl]phenyl]ethenyl]-2-methoxybenzene

InChI

InChI=1S/C24H20Cl2O2/c1-27-23-15-21(25)13-11-19(23)9-7-17-3-5-18(6-4-17)8-10-20-12-14-22(26)16-24(20)28-2/h3-16H,1-2H3/b9-7+,10-8+

InChI-Schlüssel

XNCPIXSHYKUKIJ-FIFLTTCUSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)Cl)OC

Kanonische SMILES

COC1=C(C=CC(=C1)Cl)C=CC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.